Benzyl (2-oxo-2-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)carbamate
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a benzyl group, a carbamate group, a piperidine ring, and a pyrazine ring. These types of compounds are often used in medicinal chemistry due to their diverse chemical properties and biological activities .
Scientific Research Applications
Anti-Tubercular Activity
Benzyl (2-oxo-2-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)carbamate has been investigated for its anti-tubercular potential. Researchers synthesized novel derivatives and evaluated their activity against Mycobacterium tuberculosis H37Ra. Notably, several compounds demonstrated significant inhibitory effects, with IC50 values ranging from 1.35 to 2.18 μM. These promising results suggest potential applications in tuberculosis therapy .
Bioimaging Applications
The compound’s structure contains interesting moieties, making it suitable for bioimaging studies. For instance, acid-catalyzed reactions of related pyrrolopyrazine derivatives led to the formation of a hybrid compound with potential bioimaging applications . Further exploration in this area could reveal its utility in visualizing biological processes.
Mechanism of Action
Target of Action
The primary target of this compound is Mycobacterium tuberculosis H37Ra . This bacterium is the causative agent of tuberculosis (TB), a major global health concern .
Mode of Action
The compound’s structure, which includes a pyrazine-2-carbonyl group, may play a key role in this interaction .
Biochemical Pathways
The compound likely affects the biochemical pathways of Mycobacterium tuberculosis, leading to inhibited growth and proliferation . .
Result of Action
The compound has demonstrated significant activity against Mycobacterium tuberculosis H37Ra, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM . This suggests that the compound could potentially be effective in inhibiting the growth of this bacterium.
properties
IUPAC Name |
benzyl N-[2-oxo-2-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O4/c29-20(13-25-22(30)31-15-16-5-2-1-3-6-16)28-10-4-7-17(14-28)11-19-26-21(27-32-19)18-12-23-8-9-24-18/h1-3,5-6,8-9,12,17H,4,7,10-11,13-15H2,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFBRFOAIDNWJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)CC3=NC(=NO3)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (2-oxo-2-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)carbamate |
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